molecular formula C18H20N2O2S B2487292 4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyridine CAS No. 2034618-87-4

4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyridine

Cat. No.: B2487292
CAS No.: 2034618-87-4
M. Wt: 328.43
InChI Key: UHYCYVXEKVXOQI-UHFFFAOYSA-N
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Description

4-({1-[2-(Methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyridine is a synthetic small molecule of interest in medicinal chemistry and pharmacology research. This compound features a complex structure combining a pyridine ring, a piperidine scaffold, and a benzoyl group with a methylsulfanyl substituent. This specific architecture suggests potential for interaction with various biological targets. Piperidine and pyridine derivatives are common scaffolds in compounds investigated for neurological targets, including muscarinic receptors and cannabinoid receptors . The methylsulfanylphenyl group is a pharmacophore found in molecules studied for a range of activities . Researchers may find this compound valuable for probing novel signaling pathways, particularly within the central nervous system. Its structure indicates potential as a template for developing ligands for G-protein coupled receptors (GPCRs). All in vitro and in vivo studies require careful experimental design and validation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2-methylsulfanylphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-23-17-7-3-2-6-16(17)18(21)20-12-4-5-15(13-20)22-14-8-10-19-11-9-14/h2-3,6-11,15H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYCYVXEKVXOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine intermediate, followed by the introduction of the benzoyl group and the final coupling with the pyridine ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to the corresponding alcohol.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce the corresponding alcohol.

Scientific Research Applications

Research indicates that compounds similar to 4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyridine exhibit notable biological activities:

  • Antibacterial Activity : Compounds with piperidine and sulfamoyl functionalities have shown strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. These activities are often evaluated through in vitro assays where the minimum inhibitory concentration (MIC) is determined .
  • Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of acetylcholinesterase (AChE) and urease. Such inhibition is crucial in the treatment of neurodegenerative diseases and certain infections .
  • Anticancer Properties : The unique structure of this compound may enhance its pharmacological profile, making it a candidate for further research in cancer therapy. Similar compounds have been reported to exhibit cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Study on Antibacterial Effects : A series of synthesized compounds bearing similar structures were tested for their antibacterial activity. Results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, showcasing the potential therapeutic applications of such derivatives in treating bacterial infections .
  • Enzyme Inhibition Studies : Compounds derived from piperidine have been evaluated for their ability to inhibit AChE, which is essential for developing treatments for Alzheimer’s disease. The binding affinity was assessed using bovine serum albumin (BSA) binding studies, revealing promising results .
  • Pharmacological Profiles : A comprehensive study involving molecular docking simulations provided insights into how these compounds interact at the molecular level with various biological targets, suggesting their potential as lead compounds in drug development .

Summary Table of Related Compounds

Compound NameStructure FeaturesBiological Activity
1-(4-Methylsulfanylphenyl)-3-pyridinylmethanolContains a methylsulfanyl group and a phenyl ringPotential anti-inflammatory properties
4-(Methylthio)-1H-pyrazolo[3,4-b]quinolinFeatures a methylthio group and quinoline structureAnticancer activity reported
Benzamide derivativesSimilar benzene ring with amide functionalityVarious biological activities including antitumor effects

Mechanism of Action

The mechanism of action of 4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)quinoline
  • 4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)benzene

Uniqueness

4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyridine is unique due to its specific substitution pattern and the presence of both a pyridine ring and a piperidine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyridine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. Its unique structural features, including a piperidine ring and a methylsulfanyl substituent, suggest diverse interactions with biological targets. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The molecular formula of this compound is C19H22N2O2S, with a molecular weight of 342.5 g/mol. The compound features:

  • A pyridine ring
  • A piperidine moiety
  • A methylsulfanyl group attached to a benzoyl fragment

This combination of functional groups is believed to enhance its pharmacological profile compared to other similar compounds.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer properties
  • Anti-inflammatory effects
  • Antimicrobial activity

The following sections delve into specific biological activities and findings related to this compound.

Anticancer Activity

A study evaluating the anticancer effects of related compounds found that derivatives of piperidine showed promising results against various cancer cell lines. For instance, the compound 40 from a related series demonstrated IC50 values of 1.03 µM against A549 (lung cancer), 1.15 µM against HeLa (cervical cancer), and 2.59 µM against MCF-7 (breast cancer) cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that modifications in the piperidine structure significantly influenced the anticancer activity. The introduction of different substituents on the benzoyl group enhanced the inhibitory activity against cancer cells, suggesting that similar modifications could be beneficial for this compound.

Anti-inflammatory Effects

Compounds containing methylsulfanyl groups have been associated with anti-inflammatory properties. Research has shown that similar compounds can reduce pro-inflammatory cytokines and reactive oxygen species (ROS) levels in macrophages, indicating potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The presence of piperidine derivatives has been linked to antibacterial and antifungal activities. For example, synthesized piperidine compounds exhibited significant inhibition against various bacterial strains, showcasing their potential as antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Type Related Compound IC50 Values (µM) Notes
AnticancerCompound 40A549: 1.03Effective against lung cancer
HeLa: 1.15Effective against cervical cancer
MCF-7: 2.59Effective against breast cancer
Anti-inflammatoryVariousN/AReduces ROS and pro-inflammatory cytokines
AntimicrobialPiperidine derivativesN/AInhibitory activity against bacterial strains

Case Studies

Several case studies have highlighted the pharmacological potential of compounds similar to this compound:

  • Anticancer Study : A series of benzamide derivatives were synthesized and evaluated for their anticancer properties, revealing that structural modifications can lead to enhanced potency against specific cancer cell lines .
  • Anti-inflammatory Research : Investigations into thiazolidin compounds demonstrated their ability to inhibit inflammation through modulation of cytokine production in vitro .
  • Antimicrobial Evaluation : Piperidine derivatives have shown promise in inhibiting bacterial growth, suggesting their potential as new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for 4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyridine, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example:
  • Cyclization reactions : Precursors like 2-chlorobenzyl mercaptan react with hydrazide derivatives in the presence of dehydrating agents (e.g., phosphorus oxychloride) under reflux conditions to form heterocyclic cores .
  • Oxidative ring closure : Sodium hypochlorite (NaOCl) in ethanol at room temperature can facilitate green synthesis of triazolopyridine derivatives, achieving yields up to 73% .
  • Solvent and base selection : Reactions in dichloromethane with NaOH improve purity (99%) by optimizing extraction and washing steps .
    Key factors include temperature control, solvent polarity, and stoichiometric ratios of reagents.

Q. How is the structural integrity and purity of this compound verified post-synthesis?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal studies confirm stereochemistry and bond lengths (e.g., mean C–C bond length = 0.002 Å, R factor = 0.039) .
  • Chromatography : HPLC or column chromatography (e.g., alumina plugs) isolates pure fractions .
  • Spectroscopy : NMR (1H/13C) and mass spectrometry validate molecular structure and functional groups .

Advanced Research Questions

Q. How do structural modifications at specific positions (e.g., piperidine or pyridine rings) affect biological activity?

  • Methodological Answer :
  • Positional effects : Pyridine substitution at C2 of a steroid backbone enhances CYP1B1 inhibition (IC50 = 0.011 μM) compared to C3/C4 positions, as shown via EROD assays .
  • Functional group impact : The 17β-hydroxyl group in estradiol derivatives improves binding affinity (10× stronger than ketone analogs) by forming hydrogen bonds with Asn228 in CYP1B1 .
  • SAR strategies : Systematic replacement of methylsulfanyl or benzoyl groups with electron-withdrawing/donating substituents can optimize target interactions .

Q. What computational approaches are employed to predict interactions with biological targets?

  • Methodological Answer :
  • Docking simulations : Molecular docking (e.g., AutoDock Vina) identifies optimal binding poses in CYP1B1’s catalytic site, prioritizing pyridine at C2 for steric complementarity .
  • Density Functional Theory (DFT) : Calculates charge distribution and frontier molecular orbitals to rationalize corrosion inhibition or redox behavior via donor-acceptor interactions .
  • Molecular dynamics (MD) : Simulates stability of ligand-protein complexes over time to assess binding free energies .

Q. How can researchers resolve contradictions in biological efficacy data across different studies?

  • Methodological Answer :
  • Control standardization : Use consistent assay protocols (e.g., EROD assays at 0.3 μM inhibitor concentration) to minimize variability .
  • Structural benchmarking : Compare inhibitory activity against reference compounds (e.g., α-naphthoflavone, IC50 = 0.083 μM) to normalize potency claims .
  • Meta-analysis : Reconcile divergent synthetic yields (e.g., 73% for NaOCl-mediated reactions vs. lower yields with Cr(VI) salts) by evaluating solvent/reagent sustainability .

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